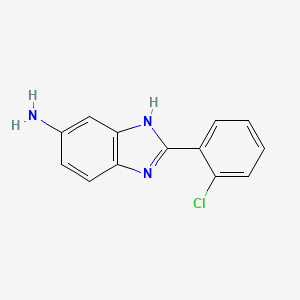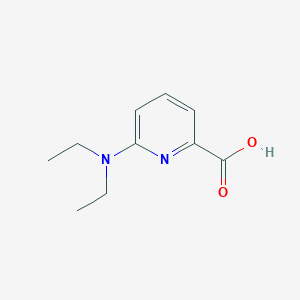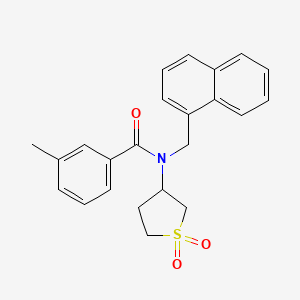
2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine typically involves the reaction of 2-chlorobenzonitrile with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to facilitate the formation of the benzodiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce various substituted benzodiazoles .
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine: Known for its potential antimicrobial and anticancer properties.
2-(2-Chlorophenyl)-1h-1,3-benzodiazol-6-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.
2-(2-Chlorophenyl)-1h-1,3-benzodiazol-4-amine: Another isomer with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
1767-26-6 |
|---|---|
Formule moléculaire |
C13H10ClN3 |
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C13H10ClN3/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,15H2,(H,16,17) |
Clé InChI |
QYKQXBLQZNCKPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester](/img/structure/B15095927.png)





![2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one](/img/structure/B15095951.png)
![(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15095966.png)


![Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B15095985.png)

![Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-](/img/structure/B15095996.png)

